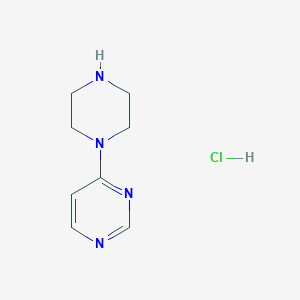

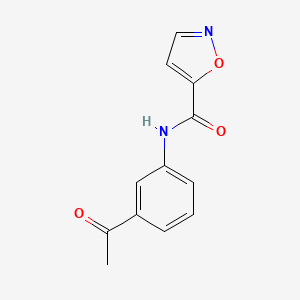

![molecular formula C15H23N3O3S B3001891 N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide CAS No. 897611-54-0](/img/structure/B3001891.png)

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide" is a chemical entity that can be associated with various pharmacological activities. While the provided papers do not directly discuss this compound, they do provide insights into related sulfonamide structures and their biological activities. For instance, sulfonamides have been explored for their potential as transient receptor potential vanilloid 1 (TRPV1) antagonists, which are important in pain modulation . Additionally, sulfonamides have been developed as adenosine A2B receptor antagonists, showing high potency and selectivity, which is significant in the context of inflammatory and cardiovascular diseases .

Synthesis Analysis

The synthesis of sulfonamide compounds can be challenging, and new methods are often required to achieve high yields. One paper describes a novel synthesis method for sulfonamides using p-nitrophenoxide as a leaving group, which reacts with a variety of amines to yield the desired sulfonamides in good yields . This method could potentially be adapted for the synthesis of "this compound" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using techniques such as NMR, FT-IR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the compound's reactivity and biological activity.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, including their role as antagonists at biological receptors . The reactivity of the sulfonamide group can be influenced by the nature of the substituents attached to it, as seen in the synthesis of fluorescent ATRP initiators . The chemical behavior of "this compound" would likely be influenced by the phenylpiperazine moiety, which could impact its binding affinity and selectivity towards biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for the compound's application in drug development, as they affect its pharmacokinetics and pharmacodynamics. For example, the introduction of specific substituents can enhance the potency and selectivity of sulfonamide-based receptor antagonists . The properties of "this compound" would need to be characterized to assess its potential as a therapeutic agent.

Wirkmechanismus

Target of Action

The primary target of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propionamide is the neuronal voltage-sensitive sodium channels (site 2) . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant drugs.

Mode of Action

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propionamide interacts with its target by binding to the neuronal voltage-sensitive sodium channels. This binding inhibits the rapid influx of sodium ions during the depolarization phase of an action potential, thereby reducing the excitability of the neuron .

Biochemical Pathways

The compound’s action on the voltage-sensitive sodium channels affects the neuronal excitability pathway . By inhibiting sodium influx, it prevents the generation of action potentials, thereby reducing neuronal excitability. This can lead to a decrease in seizure activity, particularly in conditions like epilepsy .

Result of Action

The molecular and cellular effects of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propionamide’s action result in a decrease in neuronal excitability. This leads to a reduction in seizure activity, making it potentially useful in the treatment of conditions like epilepsy .

Eigenschaften

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c1-2-15(19)16-8-13-22(20,21)18-11-9-17(10-12-18)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTWARQRDUIQJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

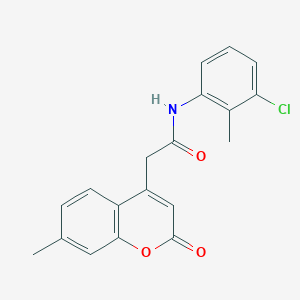

![3,6-dichloro-N-[1-(3,4-diethoxyphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B3001808.png)

![N-[3-fluoro-4-(3-fluorophenoxy)phenyl]prop-2-enamide](/img/structure/B3001812.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B3001814.png)

![N-(3-acetamidophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3001819.png)

![N-[2,2-Dimethyl-3-(oxan-4-YL)propyl]prop-2-enamide](/img/structure/B3001825.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B3001826.png)

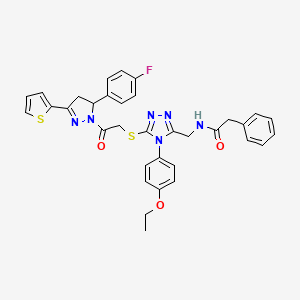

![N-cyclohexyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide](/img/structure/B3001828.png)

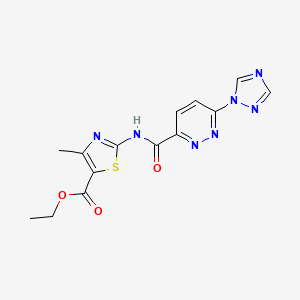

![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B3001829.png)